1-Oleoyl-2-acetylglycerol is a synthetic compound recognized for its role as a cell-permeable diacylglycerol analog. It is particularly noted for its ability to activate calcium-dependent protein kinase C, which plays a crucial role in various cellular signaling pathways. This compound is synthesized from oleic acid and glycerol and has gained attention in both biochemical and medical research due to its significant biological effects and potential therapeutic applications.
1-Oleoyl-2-acetylglycerol is classified as a diacylglycerol derivative. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various natural oils, and glycerol, a simple polyol compound. The compound's chemical structure allows it to mimic the natural second messenger diacylglycerol, facilitating its use in studies related to lipid metabolism and cellular signaling.
The synthesis of 1-Oleoyl-2-acetylglycerol typically involves two main steps:
The synthesis can be optimized for higher yields through various industrial methods, including the use of continuous flow reactors and advanced purification techniques such as chromatography. These methods enhance the purity and efficiency of the production process.
The molecular formula for 1-Oleoyl-2-acetylglycerol is CHO. Its structure features:
The compound has a molecular weight of approximately 256.39 g/mol. Its structural features allow it to interact with various biological molecules, influencing cellular processes.
1-Oleoyl-2-acetylglycerol can participate in several chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its utility in various biochemical applications.
The mechanism by which 1-Oleoyl-2-acetylglycerol exerts its biological effects primarily involves its activation of protein kinase C. Upon entering cells, it mimics diacylglycerol, leading to the activation of this kinase, which subsequently phosphorylates target proteins involved in signaling pathways related to cell growth, differentiation, and apoptosis.
This compound has been shown to stimulate superoxide production in human neutrophils and enhance lipoxygenase activity, indicating its role in inflammatory responses . The activation of protein kinase C by this compound is crucial for understanding its potential therapeutic applications in diseases where PKC is implicated.
1-Oleoyl-2-acetylglycerol has diverse applications across several scientific fields:
1-Oleoyl-2-acetylglycerol (OAG), systematically named (2S)-2-(acetyloxy)-3-hydroxypropyl (9Z)-octadec-9-enoate, is a synthetic glycerol ester with the molecular formula C₂₃H₄₂O₅ and a molecular weight of 398.58 g/mol [2] [4]. Its structure features:
Isomerism is a significant consideration:
Table 1: Key Molecular Descriptors of 1-Oleoyl-2-acetylglycerol
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula | C₂₃H₄₂O₅ | [2] [4] |
Molecular Weight | 398.58 g/mol | [4] |
CAS Registry Number | 86390-77-4 | [4] [6] |
IUPAC Name | (2S)-2-(acetyloxy)-3-hydroxypropyl (9Z)-octadec-9-enoate | [2] |
SMILES String | O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(C)=O | [2] [6] |
InChI Key | PWTCCMJTPHCGMS-YRBAHSOBSA-N | [2] [6] |
OAG is classified as a neutral glyceride and a diacylglycerol (DAG) analog due to its structural mimicry of endogenous DAGs [2] [8]. Key structural features include:
Table 2: Structural Comparison of OAG with Natural DAGs
Feature | 1-Oleoyl-2-acetylglycerol (OAG) | Natural DAG (e.g., 1-Stearoyl-2-arachidonoyl-sn-glycerol) |
---|---|---|
sn-1 Chain | Oleoyl (C18:1, Δ9, cis) | Typically saturated (e.g., Stearoyl, C18:0) |
sn-2 Chain | Acetyl (C2:0) | Unsaturated (e.g., Arachidonoyl, C20:4) |
sn-3 Chain | Free hydroxyl group | Variable fatty acid or hydroxyl group |
Backbone Stereochemistry | sn-2 configuration (S) | sn-2 configuration (S) |
Membrane Permeability | High (due to short acetyl chain) | Moderate to low |
Metabolic Stability | Low (susceptible to esterases/lipases) | Variable |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0